molecular formula C10H14N2O2 B1405988 2-(4-amino-2-methylphenoxy)-N-methylacetamide CAS No. 1535973-20-6

2-(4-amino-2-methylphenoxy)-N-methylacetamide

Cat. No. B1405988
M. Wt: 194.23 g/mol
InChI Key: SAVBTLZVVBMWKM-UHFFFAOYSA-N
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Description

2-(4-amino-2-methylphenoxy)-N-methylacetamide, or AMPA, is a synthetic compound with a variety of applications in scientific research. It is a member of the phenoxyacetamides, a class of compounds that are derived from the parent compound phenoxyacetic acid. AMPA is used in a variety of laboratory experiments, such as protein binding studies, enzyme activity assays, and receptor binding assays. Additionally, AMPA has been used to study the biochemical and physiological effects of various compounds, as well as their mechanism of action.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : Research has explored different synthesis techniques for related compounds. For instance, Teng Da-wei (2011) discussed synthesizing 4-Choloro-2-hydroxyacetophenone, a process that involves acetylation, methylation, and Fries rearrangement to give N-(4-acetyl-3-hydroxyphenyl)acetamide (Teng Da-wei, 2011).
  • Computational Studies : Research by Yan Ji et al. (2020) on N-methylacetamide included DFT-calculated IR spectrum studies to understand the contribution of different components to amide bands, valuable for organic and analytical chemistry (Yan Ji et al., 2020).

Applications in Drug Development and Biochemistry

  • Antitumor Agents : A study by Yizhou Dong et al. (2010) on 4-Amino-2H-benzo[h]chromen-2-one (ABO) analogs, which are structurally similar, showed promising cell growth inhibitory activity against various tumor cell lines, indicating potential antitumor applications (Yizhou Dong et al., 2010).
  • Anticonvulsant Activity : K. Pańczyk et al. (2018) synthesized new phenoxyacetamides and tested them for potential anticonvulsant activity. This research could provide insights into developing new drugs for treating epilepsy (K. Pańczyk et al., 2018).

Environmental and Analytical Chemistry

  • Stable Isotope Analysis : S. Qiu et al. (2014) investigated stable isotope and enantiomer analysis in aerobic biodegradation of phenoxy acids, which is significant for understanding environmental contamination and remediation strategies (S. Qiu et al., 2014).

Miscellaneous Applications

  • Flavouring Substance Evaluation : M. Younes et al. (2018) delivered a scientific opinion on 2‐(4‐methylphenoxy)‐N‐(1H‐pyrazol‐3‐yl)‐N‐(thiophen‐2‐ylmethyl)acetamide as a flavouring substance, which indirectly relates to the chemical family of 2-(4-amino-2-methylphenoxy)-N-methylacetamide (M. Younes et al., 2018).

properties

IUPAC Name

2-(4-amino-2-methylphenoxy)-N-methylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-7-5-8(11)3-4-9(7)14-6-10(13)12-2/h3-5H,6,11H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAVBTLZVVBMWKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N)OCC(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-amino-2-methylphenoxy)-N-methylacetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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